molecular formula C22H16F2N4O B11042520 4-Amino-1-(3-fluorophenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-1-(3-fluorophenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11042520
M. Wt: 390.4 g/mol
InChI Key: KQDNXXSJNWXGRW-UHFFFAOYSA-N
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Description

4-Amino-1-(3-fluorophenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both fluorophenyl and pyrazoloquinolinone moieties, making it a subject of interest for chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3-fluorophenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate fluorophenyl derivatives with pyrazoloquinolinone precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3-fluorophenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-Amino-1-(3-fluorophenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-(3-fluorophenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-amino-3-fluorophenyl)morpholin-3-one
  • 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide

Uniqueness

Compared to similar compounds, 4-Amino-1-(3-fluorophenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one stands out due to its unique combination of fluorophenyl and pyrazoloquinolinone moieties

Properties

Molecular Formula

C22H16F2N4O

Molecular Weight

390.4 g/mol

IUPAC Name

4-amino-1-(3-fluorophenyl)-7-(4-fluorophenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C22H16F2N4O/c23-14-6-4-12(5-7-14)13-8-18-20(19(29)9-13)21(25)17-11-26-28(22(17)27-18)16-3-1-2-15(24)10-16/h1-7,10-11,13H,8-9H2,(H2,25,27)

InChI Key

KQDNXXSJNWXGRW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N=C3C(=C2N)C=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

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